Cas no 2229499-42-5 (1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene)

1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene 化学的及び物理的性質
名前と識別子
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- 1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene
- 2229499-42-5
- EN300-1924831
-
- インチ: 1S/C12H17Br/c1-9-6-5-7-11(10(9)2)12(3,4)8-13/h5-7H,8H2,1-4H3
- InChIKey: JUPFHJFHHSBURL-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)(C)C1C=CC=C(C)C=1C
計算された属性
- せいみつぶんしりょう: 240.05136g/mol
- どういたいしつりょう: 240.05136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1924831-10.0g |
1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene |
2229499-42-5 | 10g |
$4914.0 | 2023-05-31 | ||
Enamine | EN300-1924831-0.25g |
1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene |
2229499-42-5 | 0.25g |
$1051.0 | 2023-09-17 | ||
Enamine | EN300-1924831-0.05g |
1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene |
2229499-42-5 | 0.05g |
$959.0 | 2023-09-17 | ||
Enamine | EN300-1924831-0.1g |
1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene |
2229499-42-5 | 0.1g |
$1005.0 | 2023-09-17 | ||
Enamine | EN300-1924831-2.5g |
1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene |
2229499-42-5 | 2.5g |
$2240.0 | 2023-09-17 | ||
Enamine | EN300-1924831-1g |
1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene |
2229499-42-5 | 1g |
$1142.0 | 2023-09-17 | ||
Enamine | EN300-1924831-10g |
1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene |
2229499-42-5 | 10g |
$4914.0 | 2023-09-17 | ||
Enamine | EN300-1924831-5g |
1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene |
2229499-42-5 | 5g |
$3313.0 | 2023-09-17 | ||
Enamine | EN300-1924831-0.5g |
1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene |
2229499-42-5 | 0.5g |
$1097.0 | 2023-09-17 | ||
Enamine | EN300-1924831-1.0g |
1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene |
2229499-42-5 | 1g |
$1142.0 | 2023-05-31 |
1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzeneに関する追加情報
Research Briefing on 1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene (CAS: 2229499-42-5)
The compound 1-(1-bromo-2-methylpropan-2-yl)-2,3-dimethylbenzene (CAS: 2229499-42-5) has recently gained attention in chemical biology and pharmaceutical research due to its potential as a versatile building block in organic synthesis and drug discovery. This briefing synthesizes the latest findings regarding its synthetic applications, biological activities, and pharmacological potential based on peer-reviewed literature up to Q2 2024.
Recent synthetic studies have demonstrated the compound's utility as a precursor for palladium-catalyzed cross-coupling reactions. A 2023 publication in Journal of Medicinal Chemistry reported its successful application in Buchwald-Hartwig aminations to generate novel aryl-alkylamine derivatives with improved blood-brain barrier permeability. The steric hindrance from the 2-methylpropan-2-yl group was found to significantly influence the regio-selectivity of subsequent functionalizations.
In pharmacological screening, derivatives of 2229499-42-5 have shown promising activity as allosteric modulators of G protein-coupled receptors (GPCRs). A structure-activity relationship study published in ACS Chemical Biology (2024) identified that bromine substitution at the 1-position creates an optimal pharmacophore for targeting adenosine A2A receptors, with lead compounds demonstrating nanomolar binding affinity and >100-fold selectivity over related receptor subtypes.
The compound's metabolic stability has been investigated using human liver microsome assays, revealing a half-life of 43 minutes (pH 7.4, 37°C) with primary oxidative metabolism occurring at the benzene methyl groups. Researchers at MIT have developed deuterated analogs that extend this half-life to 68 minutes while maintaining target engagement, as detailed in a recent Nature Chemical Biology preprint.
Current challenges in the field include optimizing the synthetic route for large-scale production (current yields average 62%) and addressing the compound's limited solubility in aqueous buffers (0.8 mg/mL in PBS). Several pharmaceutical companies have included 2229499-42-5 derivatives in their preclinical pipelines, with one candidate entering Phase I trials for Parkinson's disease in March 2024.
Future research directions highlighted in recent reviews include exploring its use in PROTAC design (where the bromine serves as an exit vector for linker attachment) and developing enantioselective synthetic methods to access optically pure variants. The compound's unique combination of steric bulk and synthetic handle versatility positions it as a valuable scaffold for next-generation drug discovery efforts.
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